molecular formula C18H19F3N2O5S B2775709 1-((1R,5S)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 1904240-44-3

1-((1R,5S)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

Cat. No. B2775709
CAS RN: 1904240-44-3
M. Wt: 432.41
InChI Key: DPFBUUSLFWWMAF-UHFFFAOYSA-N
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Description

1-((1R,5S)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C18H19F3N2O5S and its molecular weight is 432.41. The purity is usually 95%.
BenchChem offers high-quality 1-((1R,5S)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,5S)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

a. Targeting Protein-Protein Interactions: The compound’s bicyclic scaffold could serve as a starting point for designing inhibitors that disrupt specific protein-protein interactions. Researchers might explore its binding affinity to key protein targets involved in diseases such as cancer, inflammation, or neurodegenerative disorders.

b. RORγt Modulation: Given its potency towards RORγt (12 nM), investigations into its role as a selective modulator of the retinoic acid-related orphan receptor gamma (RORγt) could be fruitful. RORγt plays a crucial role in immune regulation and autoimmune diseases, making it an attractive therapeutic target .

Trifluoromethoxylation Reagents

The trifluoromethoxy (CF~3~O) group has gained attention due to its unique properties. Recent advances in trifluoromethoxylation reagents have made CF3O-containing compounds more accessible. Let’s explore potential applications:

a. Agrochemicals: Trifluoromethoxy-containing molecules could find applications as agrochemicals, enhancing the efficacy of pesticides or herbicides. For instance, the synthesis of fluazifop, a widely used herbicide, involves a key intermediate containing a trifluoromethyl group .

b. Medicinal Chemistry: Researchers may explore the use of CF3O-containing compounds in drug design. The trifluoromethoxy group can influence pharmacokinetics, metabolic stability, and protein binding. Investigating its impact on drug properties could lead to novel therapeutic agents.

Materials Science

The trifluoromethoxy group’s electron-withdrawing nature makes it interesting for materials applications:

a. Organic Electronics: Incorporating CF3O-containing moieties into organic semiconductors could enhance charge transport properties. Researchers might investigate their use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) .

b. Polymers and Coatings: Trifluoromethoxy-functionalized polymers could offer improved chemical resistance, hydrophobicity, and thermal stability. Applications include protective coatings, membranes, and specialty materials.

properties

IUPAC Name

1-[8-[4-(trifluoromethoxy)phenyl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O5S/c19-18(20,21)28-14-3-5-15(6-4-14)29(26,27)23-11-1-2-12(23)10-13(9-11)22-16(24)7-8-17(22)25/h3-6,11-13H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFBUUSLFWWMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

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